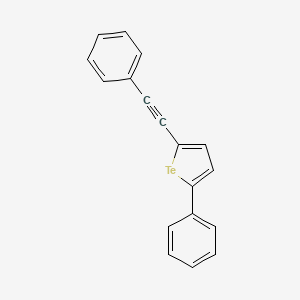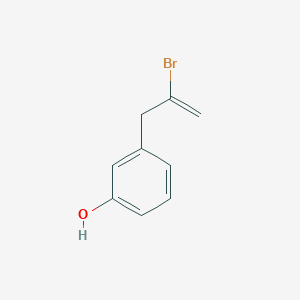![molecular formula C10H9NO2 B12637207 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 919106-16-4](/img/structure/B12637207.png)
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-3-oxabicyclo[310]hexan-2-one is a unique bicyclic compound that features a pyridine ring fused to an oxabicyclohexane structure
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several routes. One common method involves the intramolecular cyclization of a suitable precursor under basic conditions. For instance, the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been reported to yield highly substituted aza [3.1.0]bicycles . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the development of scalable and efficient synthetic routes remains a focus of ongoing research.
Analyse Chemischer Reaktionen
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the bicyclic framework.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory and immune responses . The exact molecular targets and pathways for this compound would require further investigation.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be compared to other bicyclic compounds, such as:
3-azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but with different substituents and functional groups.
Bicyclo[2.1.1]hexanes: These compounds have a different ring system but can be synthesized using similar photochemical methods.
The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxabicyclohexane structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919106-16-4 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C10H9NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8H,4,6H2 |
InChI-Schlüssel |
HFHRAIASBPETET-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(C(=O)OC2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)




![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

